molecular formula C18H18ClFN2O B4721526 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine

1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B4721526
M. Wt: 332.8 g/mol
InChI Key: DKSWQOXHFGRAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine, also known as CBFP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic effects in various medical conditions.

Mechanism of Action

1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. It also acts as a sigma-1 receptor agonist, which regulates various cellular functions such as calcium signaling, oxidative stress, and neuroprotection. The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine is not fully understood and requires further research.
Biochemical and physiological effects:
1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has been found to increase the levels of serotonin in the brain, which may contribute to its therapeutic effects in anxiety and depression. It has also been shown to reduce the levels of pro-inflammatory cytokines, which may explain its anti-inflammatory and analgesic properties. 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has been found to have minimal side effects on physiological functions such as heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine in lab experiments include its high selectivity for serotonin reuptake inhibition and sigma-1 receptor agonism, its low toxicity, and its potential therapeutic effects in various medical conditions. The limitations of using 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine in lab experiments include its limited availability, the need for specialized synthesis methods, and the lack of in vivo studies.

Future Directions

There are several future directions for research on 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other medical conditions such as Alzheimer's disease and Parkinson's disease, the elucidation of its exact mechanism of action, and the development of more selective and potent derivatives of 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine is a promising compound that has shown potential therapeutic effects in various medical conditions. Its mechanism of action involves serotonin reuptake inhibition and sigma-1 receptor agonism. 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has minimal side effects on physiological functions and has several advantages and limitations for lab experiments. Future research on 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine may lead to the development of new treatments for various medical conditions.

Scientific Research Applications

1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has shown potential therapeutic effects in various medical conditions such as anxiety, depression, and schizophrenia. It has also been studied for its anti-inflammatory and analgesic properties. 1-(4-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist, which may contribute to its therapeutic effects.

properties

IUPAC Name

(4-chlorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)13-14-1-7-17(20)8-2-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWQOXHFGRAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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